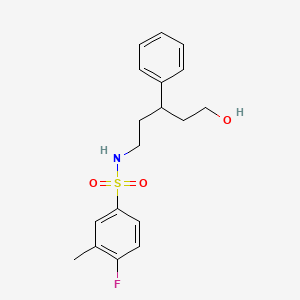

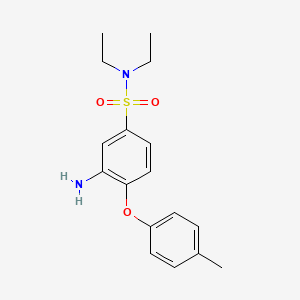

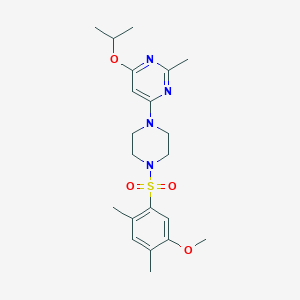

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. This compound is also known as JNJ-31020028 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

Chemical Structure and Reactivity

The chemical structure of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide, while not directly studied, is related to compounds that have been explored for their reactivity and applications in scientific research. For example, compounds with the 4-fluorobenzenesulfonamide moiety have been utilized as activating agents for covalent attachment to various solid supports. This reactivity stems from the strong electron-withdrawing property of the fluorine atom, enabling rapid reactions with primary or secondary hydroxyl groups to form stable sulfonate derivatives. Such activated supports find applications in bioconjugation and the immobilization of biological molecules for therapeutic and bioselective separation purposes (Chang et al., 1992).

Potential in Drug Development

Related fluorobenzenesulfonamide compounds have shown promise in drug development, particularly as COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom into these molecules has been shown to preserve COX-2 potency while enhancing selectivity against COX-1, highlighting the importance of fluorination in medicinal chemistry (Hashimoto et al., 2002).

Corrosion Inhibition

In the field of materials science, derivatives of fluorobenzenesulfonamide have been investigated for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations on similar compounds have elucidated their adsorption behaviors and inhibition efficiencies, which are crucial for protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Kaya et al., 2016).

Propriétés

IUPAC Name |

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S/c1-14-13-17(7-8-18(14)19)24(22,23)20-11-9-16(10-12-21)15-5-3-2-4-6-15/h2-8,13,16,20-21H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMISYBGZXVPSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)